molecular formula C21H27N3O2S B15105029 N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B15105029
M. Wt: 385.5 g/mol
InChI Key: WFWZBARLUHCSII-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide (CAS: 1310946-52-1) is a pyridazinone-based acetamide derivative with a molecular formula of C₁₈H₁₇N₅O₂S₂ and a molecular weight of 399.49 g/mol . Its structure features a pyridazinone core linked to a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide moiety substituted with a cyclooctyl group.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-cyclooctyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H27N3O2S/c1-27-18-11-9-16(10-12-18)19-13-14-21(26)24(23-19)15-20(25)22-17-7-5-3-2-4-6-8-17/h9-14,17H,2-8,15H2,1H3,(H,22,25)

InChI Key

WFWZBARLUHCSII-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps. One common approach is the condensation of a cyclooctylamine with a pyridazinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazinone core allows for interactions with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., halogens in 8a, 8b) may enhance target affinity but reduce solubility, whereas methylsulfanyl balances lipophilicity and electronic effects .
  • The cyclooctyl group’s conformational flexibility could improve binding pocket accommodation compared to rigid aromatic substituents .

Optimization of synthetic routes (e.g., catalyst screening, solvent systems) may address yield limitations observed in analogs .

Biological Activity

N-cyclooctyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure, which can be summarized as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : Not specifically listed in the available data.

The presence of the pyridazine ring and the methylsulfanyl group suggests potential interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For example, compounds with similar functional groups have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. These studies typically employ assays such as MTT for cell viability, caspase-3 activation for apoptosis detection, and acridine orange/ethidium bromide staining to assess cell death mechanisms .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death. This is often mediated by the activation of caspases, which are crucial for the apoptotic process.
  • Inhibition of Tumor Growth : By interfering with cellular proliferation pathways, these compounds may slow down or halt tumor growth.

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives have demonstrated anti-inflammatory effects. These effects are often assessed through in vitro assays measuring cytokine release and other inflammatory markers.

Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of pyridazine derivatives, including those similar to this compound. The synthesized compounds were evaluated for their anticancer activity against A549 and C6 cell lines. Results indicated significant cytotoxicity in certain derivatives, suggesting that modifications to the methylsulfanyl group could enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the structure-activity relationships among various pyridazine-based compounds. The findings suggested that substituents on the phenyl ring significantly impacted the biological activity, with specific configurations leading to enhanced potency against cancer cells. This emphasizes the importance of chemical modifications in developing effective therapeutic agents.

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₂S
Molecular Weight305.39 g/mol
Anticancer ActivitySignificant against A549 & C6
MechanismApoptosis induction
Anti-inflammatory EffectsObserved in related studies

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